![molecular formula C21H23BrN2O3 B2369326 2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921870-30-6](/img/structure/B2369326.png)

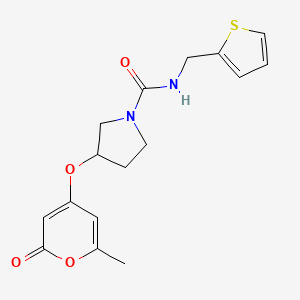

2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

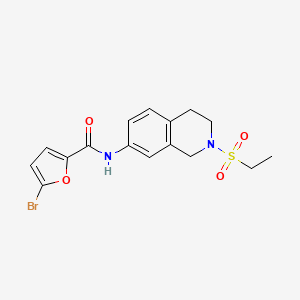

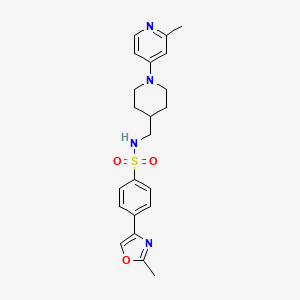

The compound “2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs . The molecule also contains a tetrahydrobenzo[b][1,4]oxazepin ring, which is a type of seven-membered heterocyclic ring containing both oxygen and nitrogen .

Scientific Research Applications

Synthesis, Spectroscopic, X-ray Diffraction, and DFT Studies

The compound is related to a series of benzimidazole-tethered oxazepine heterocyclic hybrids. These hybrids were synthesized and analyzed using spectroscopic methods, X-ray diffraction, and density functional theory (DFT). The molecular structure and charge distributions were computed, revealing the regions of electrophilic and nucleophilic reactivity through a molecular electrostatic potential (MEP) map. The study also explored the nonlinear optical (NLO) properties of these compounds, identifying their potential for NLO applications (Almansour et al., 2016).

Intermolecular Interactions and Structural Analysis

The synthesis, X-ray structure characterization, and DFT calculations of two new antipyrine derivatives were reported. The study focused on the crystal packing, stabilized by a combination of N–H⋯O and C–H⋯O hydrogen bonds, C–H⋯π, and lone pair⋯π contacts. Through Hirshfeld surface analysis and QTAIM/NCIplot analyses, the study emphasized the importance of π-interactions in stabilizing the molecular assemblies (Saeed et al., 2020).

Chemical Properties and Applications

Practical Synthesis of an Orally Active CCR5 Antagonist

The compound is structurally related to an orally active CCR5 antagonist. The paper describes a practical method for synthesizing this antagonist, emphasizing a new inexpensive method without the need for chromatographic purification, indicating potential pharmaceutical applications (Ikemoto et al., 2005).

Antibacterial Agents and QSAR Studies

Analog compounds have been designed and synthesized for their potential antibacterial properties. The study involved spectral studies and discussed Field-based three-dimensional quantitative structure–activity relationships (QSAR), highlighting the relevance of the compound's structure to its antibacterial efficacy (Palkar et al., 2017).

Process Development of Kinase Inhibitors

The compound relates to the benzoxazepine core present in several kinase inhibitors. This paper reports on the process development for scalable synthesis, highlighting the compound's significance in the field of kinase inhibition, a crucial area in cancer therapy and other diseases (Naganathan et al., 2015).

properties

IUPAC Name |

2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23BrN2O3/c1-4-11-24-17-10-9-14(12-18(17)27-13-21(2,3)20(24)26)23-19(25)15-7-5-6-8-16(15)22/h5-10,12H,4,11,13H2,1-3H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXAXYBNNVCYBOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Br)OCC(C1=O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2369243.png)

![1-{[1-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2369244.png)

![2-Methyl-4-[4-(2-phenoxypropanoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2369265.png)